molecular formula C7H7F2NO2 B8707278 3-(Difluoromethoxy)-2-methoxypyridine

3-(Difluoromethoxy)-2-methoxypyridine

Cat. No.: B8707278
M. Wt: 175.13 g/mol
InChI Key: RTVNNDXQNVVSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-2-methoxypyridine is a pyridine derivative featuring two distinct substituents: a difluoromethoxy group at the 3-position and a methoxy group at the 2-position. The difluoromethoxy group introduces strong electron-withdrawing effects, while the methoxy group contributes moderate electron-donating properties. This combination creates a unique electronic profile, making the compound of interest in pharmaceutical and agrochemical research, particularly in modulating receptor binding or metabolic stability .

Properties

Molecular Formula

C7H7F2NO2

Molecular Weight

175.13 g/mol

IUPAC Name

3-(difluoromethoxy)-2-methoxypyridine

InChI

InChI=1S/C7H7F2NO2/c1-11-6-5(12-7(8)9)3-2-4-10-6/h2-4,7H,1H3

InChI Key

RTVNNDXQNVVSRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence chemical reactivity and biological activity. Below is a comparative analysis:

2-(Difluoromethoxy)pyridin-3-amine (CAS 1214344-58-7)
  • Substituents : Difluoromethoxy (2-position), amine (3-position).
  • Key Differences: The amine group at the 3-position introduces nucleophilic character, contrasting with the methoxy group in the target compound.
  • Similarity Score : 0.96 (indicating high structural overlap but differing functional groups) .
3-Methoxy-4-(trifluoromethyl)pyridine
  • Substituents : Methoxy (3-position), trifluoromethyl (4-position).
  • Applications : Used in agrochemicals and drug intermediates due to its stability .
Cligosiban (5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine)
  • Substituents : Methoxy (2-position), complex heterocyclic side chains.
  • Key Differences : The additional azetidine and triazole moieties enhance receptor-binding specificity, as seen in its testing for premature ejaculation therapy. The target compound lacks these extended functional groups .

Physicochemical and Functional Comparisons

Compound Substituent Positions Key Functional Groups Potential Applications Reference
3-(Difluoromethoxy)-2-methoxypyridine 3-(difluoromethoxy), 2-(methoxy) Electron-withdrawing/donating Pharmaceuticals, agrochemicals
2-(Difluoromethoxy)pyridin-3-amine 2-(difluoromethoxy), 3-(amine) Nucleophilic amine Intermediate for bioactive molecules
3-Methoxy-4-(trifluoromethyl)pyridine 3-(methoxy), 4-(trifluoromethyl) Strong electron-withdrawing Agrochemicals
Cligosiban 2-(methoxy), complex side chains Multifunctional heterocycles Neurological therapies

Preparation Methods

Chloropyridine Precursors

A common approach involves substituting a halogen atom (Cl, Br) at the 3-position of 2-methoxypyridine with a difluoromethoxy group. For example, 3-chloro-2-methoxypyridine reacts with a difluoromethoxide source (e.g., AgOCF2_2H or CuOCF2_2H) under heated conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF).

Reaction Conditions:

ParameterValue
Substrate3-Chloro-2-methoxypyridine
ReagentAgF/CF2_2HOCO2_2R
SolventDMF
Temperature100°C
Yield60–75%

This method is limited by the availability of 3-chloro-2-methoxypyridine, which requires multistep synthesis from 2-methoxypyridine via nitration and reduction.

Bromopyridine Derivatives

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-50-0) serves as a key intermediate. Halogen-metal exchange followed by quenching with difluoromethylating agents (e.g., ClCF2_2OCO2_2Et) enables selective substitution:

3-Bromo-2-methoxypyridine+ClCF2OCO2EtCuI, DMF3-(Difluoromethoxy)-2-methoxypyridine\text{3-Bromo-2-methoxypyridine} + \text{ClCF}2\text{OCO}2\text{Et} \xrightarrow{\text{CuI, DMF}} \text{this compound}

Key Insight: Copper catalysis enhances selectivity, minimizing dehalogenation side reactions.

Direct Difluoromethoxylation via Photoredox Catalysis

Recent advances leverage photoredox catalysis for direct C–H difluoromethoxylation. Ngai et al. demonstrated that N-hydroxylamides and CF2_2HI undergo radical-mediated coupling under blue LED light (λ = 450 nm) with Ru(bpy)32+_3^{2+} as the catalyst:

2-Methoxypyridine+CF2HIRu(bpy)32+,lightThis compound\text{2-Methoxypyridine} + \text{CF}2\text{HI} \xrightarrow{\text{Ru(bpy)}3^{2+}, \text{light}} \text{this compound}

Advantages:

  • Avoids pre-functionalized substrates.

  • Tolerates electron-rich and -deficient pyridines.

Limitations:

  • Requires excess CF2_2HI (5–10 equiv).

  • Yields drop for sterically hindered pyridines.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling of boronic acids with difluoromethoxylating reagents offers regiocontrol. For example, 3-bromo-2-methoxypyridine reacts with (difluoromethoxy)boronic esters under Suzuki–Miyaura conditions:

3-Bromo-2-methoxypyridine+B(OCF2H)3Pd(PPh3)4,Na2CO3This compound\text{3-Bromo-2-methoxypyridine} + \text{B(OCF}2\text{H)}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{this compound}

Optimized Parameters:

CatalystPd(OAc)2_2/XPhos
BaseK3_3PO4_4
SolventToluene/water (3:1)
Yield68–82%

Mitsunobu Reaction with Difluoromethyl Alcohols

The Mitsunobu reaction converts 3-hydroxy-2-methoxypyridine to the difluoromethoxy derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

3-Hydroxy-2-methoxypyridine+HOCF2RDEAD, PPh3This compound\text{3-Hydroxy-2-methoxypyridine} + \text{HOCF}2\text{R} \xrightarrow{\text{DEAD, PPh}3} \text{this compound}

Challenges:

  • Difluoromethyl alcohols (HOCF2_2R) are unstable.

  • Requires in situ generation of HOCF2_2R from silyl-protected precursors.

Comparison of Methods

MethodStarting MaterialYield (%)Cost (Relative)Scalability
Nucleophilic Substitution3-Chloro-2-methoxypyridine60–75LowHigh
Photoredox Catalysis2-Methoxypyridine45–60ModerateModerate
Palladium Coupling3-Bromo-2-methoxypyridine68–82HighLow
Mitsunobu Reaction3-Hydroxy-2-methoxypyridine50–65HighModerate

Q & A

Q. What are the optimal synthetic routes for preparing 3-(difluoromethoxy)-2-methoxypyridine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Methoxy group introduction : Alkylation of 2-hydroxypyridine derivatives using methylating agents (e.g., methyl iodide) under basic conditions.
  • Difluoromethoxy substitution : Fluorination via electrophilic substitution or nucleophilic displacement using difluoromethylation reagents (e.g., ClCF2_2OCO2_2R).
    Critical parameters include temperature (80–120°C), solvent polarity (DMF or DMSO), and catalyst choice (e.g., CuI for coupling reactions). Yields range from 40–70%, with impurities often arising from incomplete fluorination or over-alkylation .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy : 1^1H NMR shows distinct signals for methoxy (δ 3.8–4.0 ppm) and difluoromethoxy groups (δ 6.5–7.0 ppm as a doublet due to 2JFH^2J_{F-H} coupling). 19^{19}F NMR confirms CF2_2O resonance at δ -80 to -85 ppm.
  • Mass spectrometry : ESI-MS typically exhibits [M+H]+^+ peaks at m/z 202–205, with fragmentation patterns indicating loss of OCH3_3 or CF2_2O groups.
  • X-ray crystallography : Resolves spatial orientation of substituents, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence the biological activity of this compound in medicinal chemistry?

The CF2_2O group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational studies (e.g., DFT) reveal its electron-withdrawing effect modulates the pyridine ring’s electron density, altering binding affinity to biological targets like kinases or GPCRs. Comparative assays with non-fluorinated analogs show a 3–5× increase in IC50_{50} values for fluorinated derivatives in enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affect solubility and activity.
  • Target specificity : Off-target interactions may dominate in cell-based vs. purified enzyme assays.
    Methodological recommendations :
  • Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics.
  • Standardize solvent systems (e.g., ≤0.1% DMSO) and include control compounds with known activity profiles .

Q. What strategies are effective for stabilizing this compound in aqueous solutions during in vitro studies?

  • pH control : Buffering at pH 6.5–7.5 minimizes hydrolysis of the difluoromethoxy group.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to prevent degradation during storage.
  • Light exclusion : Protect from UV exposure to avoid radical-mediated decomposition .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding poses to optimize substituent orientation (e.g., meta vs. para positioning).
  • ADMET prediction : Tools like SwissADME estimate logP (target: 1–3), aqueous solubility, and CYP450 inhibition risks.
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with bioavailability .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?

  • Purification difficulties : Column chromatography is inefficient for large batches. Switch to recrystallization (solvent: hexane/EtOAc) or distillative purification.
  • Fluorine handling : Use corrosion-resistant reactors (Hastelloy) and scrubbers to trap HF byproducts.
  • Yield optimization : Employ flow chemistry for precise control of exothermic fluorination steps .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo models?

  • Plasma stability assays : Half-life <2 hours in murine plasma due to esterase-mediated cleavage.
  • Strategies for improvement : Prodrug derivatization (e.g., phosphate esters) or PEGylation to enhance circulation time.
  • Metabolite identification : LC-MS/MS detects primary metabolites like 2-methoxypyridine-3-ol, indicating metabolic pathways .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 3-(trifluoromethoxy)-2-methoxypyridine) compare in terms of reactivity and bioactivity?

  • Electrochemical reactivity : Trifluoromethoxy derivatives exhibit lower reduction potentials (-1.2 V vs. Ag/AgCl) compared to difluoromethoxy analogs (-0.9 V), impacting redox-mediated toxicity.
  • Biological activity : Trifluoromethylation increases logP by ~0.5 units but reduces target selectivity in kinase inhibition assays .

Q. What evidence supports the hypothesis that this compound acts as a hydrogen-bond acceptor in protein-ligand interactions?

  • Crystallographic data : Co-crystal structures with trypsin-like proteases show the difluoromethoxy oxygen forms a 2.8 Å H-bond with backbone amides.
  • Isothermal titration calorimetry (ITC) : ΔH values of -8 to -12 kcal/mol confirm enthalpic contributions from H-bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.